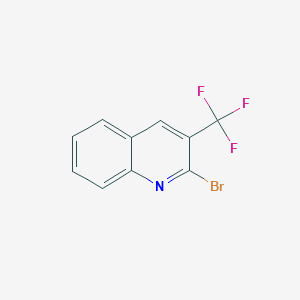

2-Bromo-3-(trifluoromethyl)quinoline

概要

説明

“2-Bromo-3-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H5BrF3N . It has a molecular weight of 276.06 . It is a solid substance under normal conditions .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H5BrF3N/c11-7-5-6-3-1-2-4-8(6)15-9(7)10(12,13)14/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve various types of bonds and reactions . For example, one study reported the use of commercially available 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor . This strategy allowed for the synthesis of a wide range of secondary trifluoromethylated alkyl bromides .Physical And Chemical Properties Analysis

“this compound” is a solid substance under normal conditions . It has a molecular weight of 276.06 .科学的研究の応用

Synthesis and Chemical Transformations

2-Bromo-3-(trifluoromethyl)quinoline serves as a pivotal intermediate in the synthesis of various quinoline derivatives. Its chemistry is rich and versatile, offering pathways to a diverse array of quinoline-based compounds. Notably, under controlled conditions, the transformation of Et 4,4,4-trifluoroacetoacetate with anilines, followed by cyclization and reaction with phosphoryl tribromide, enables the production of 2-bromo-4-(trifluoromethyl)quinolines. These intermediates can undergo further transformations to yield 4-(trifluoromethyl)quinolines, 4-trifluoromethyl-2-quinolinecarboxylic acids, and their derivatives through processes such as reduction, halogen/metal exchange, and carboxylation (Lefebvre, Marull, & Schlosser, 2003).

Chemical Reactivity and Structural Elaboration

The chemistry of this compound demonstrates remarkable selectivity and efficiency in structural elaboration. Its reactions with butyllithium and lithium diisopropylamide highlight the compound's potential in generating 2-trifluoromethyl-4-quinolyllithiums and subsequent electrophilic substitutions. These reactions underline the compound's utility in synthesizing functionally diverse quinoline derivatives, showcasing the intricate balance between reactivity and regioselectivity unique to this compound (Marull & Schlosser, 2003).

Impact on Steric and Electronic Properties

The trifluoromethyl group in this compound not only enhances the molecule's chemical reactivity but also significantly influences its steric and electronic properties. This effect is crucial for the molecule's interaction with bases, affecting its deprotonation and subsequent chemical transformations. The presence of the trifluoromethyl group alongside the bromo substituent plays a key role in the molecule's reactivity towards nucleophilic attacks, offering insights into the interplay between steric hindrance and electronic effects (Schlosser et al., 2006).

Novel Quinoline Derivatives Synthesis

The utility of this compound extends to the synthesis of new quinoline derivatives with potential applications in various fields, including materials science and pharmacology. For instance, the synthesis of 2-substituted 3-(trifluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one showcases the compound's versatility in generating novel quinoline-based molecules. These derivatives, encompassing a range of functionalities, highlight the compound's role in expanding the quinoline chemical space for further exploration and application (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).

Safety and Hazards

The safety data sheet for a similar compound, “4-Bromo-2,8-bis(trifluoromethyl)quinoline”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, avoid getting the compound in eyes or on skin, and to use only under a chemical fume hood .

将来の方向性

Trifluoromethylpyridine (TFMP) and its derivatives, which include “2-Bromo-3-(trifluoromethyl)quinoline”, are used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

作用機序

Target of Action

It is known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

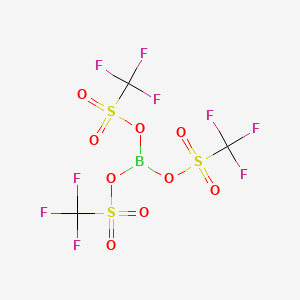

It is known that the suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves the transmetalation of formally nucleophilic organic groups from boron to palladium . This could potentially be a part of the interaction mechanism of 2-Bromo-3-(trifluoromethyl)quinoline with its targets.

Biochemical Pathways

The sm coupling reaction, which could be involved in the compound’s mode of action, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

It is known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition . This suggests that this compound could potentially have similar effects.

Action Environment

It is known that the sm coupling reaction, which could be involved in the compound’s mode of action, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

特性

IUPAC Name |

2-bromo-3-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-9-7(10(12,13)14)5-6-3-1-2-4-8(6)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIORPEGSEBEYDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449793 | |

| Record name | 2-bromo-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590371-95-2 | |

| Record name | 2-Bromo-3-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590371-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

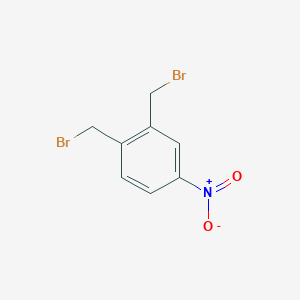

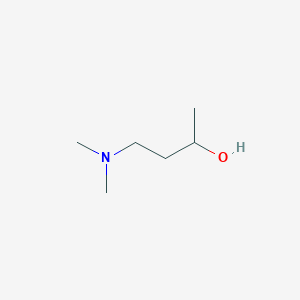

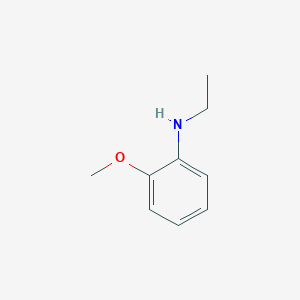

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

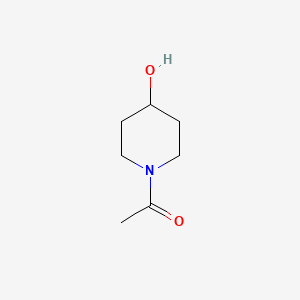

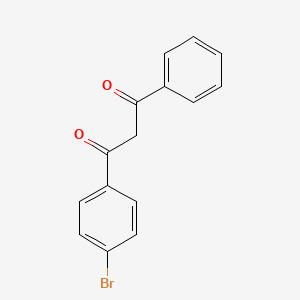

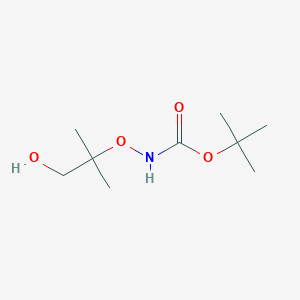

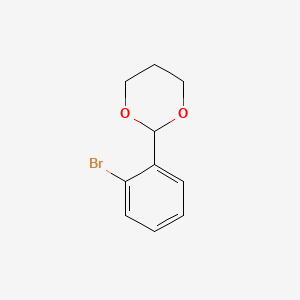

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。